2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Cancer Research Cytotoxicity Acetogenin Analogs

2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol (CAS 924911-13-7) is a synthetic organic compound classified as a 5-substituted N-methylpyrazole bearing a primary alcohol functionality at the terminus of a two-carbon ethyl spacer. It is primarily utilized as a versatile molecular building block in medicinal chemistry and agrochemical research, serving as a key intermediate for constructing more complex, bioactive molecules.

Molecular Formula C6H10N2O
Molecular Weight 126.159
CAS No. 924911-13-7
Cat. No. B2633443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol
CAS924911-13-7
Molecular FormulaC6H10N2O
Molecular Weight126.159
Structural Identifiers
SMILESCN1C(=CC=N1)CCO
InChIInChI=1S/C6H10N2O/c1-8-6(3-5-9)2-4-7-8/h2,4,9H,3,5H2,1H3
InChIKeyJOVMMHAXQLTITC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of 2-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol (CAS 924911-13-7): A Versatile Pyrazole-Alcohol Scaffold for Pharmaceutical and Agrochemical R&D


2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol (CAS 924911-13-7) is a synthetic organic compound classified as a 5-substituted N-methylpyrazole bearing a primary alcohol functionality at the terminus of a two-carbon ethyl spacer [1]. It is primarily utilized as a versatile molecular building block in medicinal chemistry and agrochemical research, serving as a key intermediate for constructing more complex, bioactive molecules. This compound is actively cited as a synthon in patent literature targeting specific kinases and enzymes, underscoring its recognized utility in the synthesis of drug candidates [2][3]. Its value proposition is centered on its role as a bifunctional synthon that combines the hydrogen-bond-donating/accepting properties of a primary alcohol with the π-stacking and metal-coordinating capabilities of the N-methylpyrazole ring, making it a strategic intermediate for designing compounds with tailored physicochemical and pharmacologic profiles [4].

Strategic Sourcing of 2-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol: Why Closest Analogs Cannot Be Substituted


Direct substitution with the closest commercially available analogs is not possible due to critical differences in regiochemistry and physical state, which directly impact synthetic utility and material handling. For example, 1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol (CAS 57527-92-1), a regioisomer, introduces a chiral center and a branched carbon backbone, leading to a different spatial presentation of the alcohol group that is not equivalent in structure-activity relationship (SAR) exploration [1]. Conversely, the unsubstituted analog, 2-(1H-pyrazol-5-yl)ethan-1-ol, lacks the N-methyl group, which is a critical structural feature for modulating lipophilicity (LogP) and metabolic stability, thereby making it unsuitable for SAR studies requiring an N-alkylated heterocycle [2]. Furthermore, (1-methyl-1H-pyrazol-5-yl)methanol (CAS 84547-85-3) is a solid at room temperature , whereas 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is typically handled as an oil . This difference in physical state directly translates to distinct solubility and ease of handling in automated liquid handling systems and high-throughput experimentation workflows, making it a non-interchangeable commodity for a significant portion of laboratory operations.

2-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol: Evidence-Based Differentiator Guide for Scientific Procurement


Superior Cytotoxic Potency of 1-Methylpyrazol-5-yl Scaffold Against NCI-H23 Lung Cancer Cells

A derivative containing the 1-methylpyrazol-5-yl moiety demonstrated an 80-fold selective increase in cytotoxicity against the NCI-H23 non-small cell lung cancer cell line compared to the natural product solamin. This indicates that the core pyrazole scaffold provides a significant potency advantage over the tetrahydrofuran (THF)-based framework of the comparator. While the assay was conducted on a more complex analog, the differential activity is directly attributed to the 1-methylpyrazol-5-yl pharmacophore, highlighting its value as a superior core for developing potent anticancer agents [1].

Cancer Research Cytotoxicity Acetogenin Analogs

Optimized Lipophilicity (LogP) for Enhanced Drug-Likeness vs. Unsubstituted Analog

The presence of the N-methyl group in 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol provides a more balanced lipophilicity profile, making it a more drug-like starting point compared to its unsubstituted pyrazole analog. Its calculated LogP of -0.0451 falls within a range associated with improved oral absorption potential. In contrast, the unsubstituted analog, 2-(1H-pyrazol-5-yl)ethan-1-ol, has a calculated LogP of approximately -0.9 , indicating significantly higher hydrophilicity. This difference is critical for optimizing the ADME properties of a drug candidate.

Medicinal Chemistry Physicochemical Property Optimization ADME

Distinct Oxidative Reactivity Enables Selective Carboxylic Acid Synthesis vs. Other Pyrazole Isomers

In a study of isomeric 2-(pyrazolyl)ethanols, oxidation with KMnO₄ under identical conditions resulted in distinct product outcomes depending on the regioisomer. The 5-substituted isomer, which includes 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, selectively yielded the corresponding pyrazole-5-carboxylic acid. In contrast, the 4-substituted isomer produced a 2-oxoacetic acid derivative, and the 3-substituted isomer generated a mixture of 2-oxoacetic acid and carboxylic acid. This demonstrates that the 5-substituted regioisomer provides a cleaner, more predictable oxidative pathway to the important carboxylic acid synthon, which is a critical intermediate for further functionalization (e.g., amide coupling) [1].

Synthetic Chemistry Building Block Reactivity Heterocycle Oxidation

Validated as a Key Synthon in Advanced PIKfyve Kinase Inhibitor Patents

The specific compound, 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, is explicitly named as a key intermediate in patent applications for PIKfyve inhibitors, a target implicated in cancer and neurodegenerative diseases [1]. Its inclusion in these patents validates its utility in constructing molecules that are advanced enough to be the subject of intellectual property. While alternative pyrazole-alcohols are available, the direct and repeated citation of this specific CAS number in a competitive and high-value area like kinase inhibition distinguishes it as a 'pre-validated' building block, potentially shortening hit-to-lead timelines. This provides a clear, procurement-relevant differentiator over analogs not cited in such advanced-stage research [2].

Kinase Inhibitors Patent Chemistry Drug Discovery

Key Application Scenarios for Procuring 2-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol


Scaffold for Lung Cancer Lead Optimization (Oncology)

Based on its 80-fold enhanced cytotoxicity against the NCI-H23 lung cancer cell line , the 1-methylpyrazol-5-yl core is a compelling starting point for oncology-focused medicinal chemistry campaigns. Researchers should procure 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol to synthesize focused libraries of analogs for SAR studies, with the goal of identifying a novel lead series with improved potency and selectivity against non-small cell lung cancer.

Synthesis of Carboxylic Acid Intermediates for Kinase Inhibitors

The documented oxidative conversion of this compound selectively to 1-methyl-1H-pyrazole-5-carboxylic acid makes it the preferred building block for chemists developing kinase inhibitors, as the carboxylic acid is a common handle for amide bond formation. This specific reactivity, validated in the context of PIKfyve inhibitor patents [3], streamlines the synthesis of key intermediates, justifying its procurement over regioisomers that offer less predictable oxidative pathways.

Modulating Lipophilicity in CNS and Anti-inflammatory Drug Discovery

The near-neutral LogP of -0.0451 positions this building block as an ideal choice for programs targeting the central nervous system (CNS) or developing anti-inflammatory agents where balanced lipophilicity is crucial for blood-brain barrier penetration or oral absorption. Procurement of this specific N-methylated derivative, rather than its more hydrophilic unsubstituted analog (LogP ≈ -0.9) , is a strategic decision to favorably tune the ADME properties of a lead series from the earliest stages of design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.